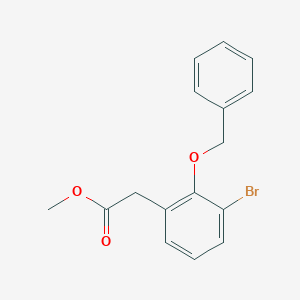
Methyl (2-benzyloxy-3-bromophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-benzyloxy-3-bromophenyl)acetate is an organic compound with the molecular formula C16H15BrO3. It is a derivative of phenylacetate, where the phenyl ring is substituted with a benzyloxy group at the 2-position and a bromine atom at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-benzyloxy-3-bromophenyl)acetate typically involves the esterification of 2-benzyloxy-3-bromophenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
化学反应分析
Types of Reactions: Methyl (2-benzyloxy-3-bromophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 2-benzyloxy-3-substituted phenylacetates.
Oxidation: Formation of 2-benzyloxy-3-bromobenzaldehyde or 2-benzyloxy-3-bromobenzoic acid.
Reduction: Formation of 2-benzyloxy-3-bromophenylmethanol.
科学研究应用
Methyl (2-benzyloxy-3-bromophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (2-benzyloxy-3-bromophenyl)acetate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the benzyloxy group is oxidized through electron transfer processes involving oxidizing agents.
相似化合物的比较
Methyl (2-benzyloxyphenyl)acetate: Lacks the bromine substitution, resulting in different reactivity and applications.
Methyl (3-bromophenyl)acetate:
Methyl (2-benzyloxy-4-bromophenyl)acetate: Has a bromine atom at the 4-position instead of the 3-position, leading to different chemical behavior.
属性
CAS 编号 |
415949-73-4 |
|---|---|
分子式 |
C16H15BrO3 |
分子量 |
335.19 g/mol |
IUPAC 名称 |
methyl 2-(3-bromo-2-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C16H15BrO3/c1-19-15(18)10-13-8-5-9-14(17)16(13)20-11-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 |
InChI 键 |
DJMHRMBPTSGROL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=C(C(=CC=C1)Br)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















